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molecular formula C6H4ClFO B1581553 3-Chloro-4-fluorophenol CAS No. 2613-23-2

3-Chloro-4-fluorophenol

Cat. No. B1581553
M. Wt: 146.54 g/mol
InChI Key: ZQXLIXHVJVAPLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07868017B2

Procedure details

3-Chloro-4-fluorophenol (500 mg, 3.4 mmol) was dissolved in acetonitrile (25 mL) and trifluoroacetic acid (500 mL) was added, followed by addition of N-chlorosuccinimide (456 mg, 3.4 mmol). The reaction was stirred at ambient temperature for 3 days and the volatiles were then removed in vacuo. The crude product was purified by chromatography on silica gel with EtOAc:isohexane (1:19, v/v) as eluent to afford of 3,6-dichloro-4-fluorophenol (261 mg, 1.4 mmol, 42%) and 2,3-dichloro-4-fluorophenol (153 mg, 0.8 mmol, 25%).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
456 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([OH:9])[CH:5]=[CH:6][C:7]=1[F:8].FC(F)(F)C(O)=O.[Cl:17]N1C(=O)CCC1=O>C(#N)C>[Cl:1][C:2]1[CH:3]=[C:4]([OH:9])[C:5]([Cl:17])=[CH:6][C:7]=1[F:8].[Cl:17][C:3]1[C:2]([Cl:1])=[C:7]([F:8])[CH:6]=[CH:5][C:4]=1[OH:9]

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
ClC=1C=C(C=CC1F)O
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Three
Name
Quantity
456 mg
Type
reactant
Smiles
ClN1C(CCC1=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at ambient temperature for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the volatiles were then removed in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by chromatography on silica gel with EtOAc:isohexane (1:19

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
ClC=1C=C(C(=CC1F)Cl)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.4 mmol
AMOUNT: MASS 261 mg
YIELD: PERCENTYIELD 42%
Name
Type
product
Smiles
ClC1=C(C=CC(=C1Cl)F)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.8 mmol
AMOUNT: MASS 153 mg
YIELD: PERCENTYIELD 25%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07868017B2

Procedure details

3-Chloro-4-fluorophenol (500 mg, 3.4 mmol) was dissolved in acetonitrile (25 mL) and trifluoroacetic acid (500 mL) was added, followed by addition of N-chlorosuccinimide (456 mg, 3.4 mmol). The reaction was stirred at ambient temperature for 3 days and the volatiles were then removed in vacuo. The crude product was purified by chromatography on silica gel with EtOAc:isohexane (1:19, v/v) as eluent to afford of 3,6-dichloro-4-fluorophenol (261 mg, 1.4 mmol, 42%) and 2,3-dichloro-4-fluorophenol (153 mg, 0.8 mmol, 25%).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
456 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([OH:9])[CH:5]=[CH:6][C:7]=1[F:8].FC(F)(F)C(O)=O.[Cl:17]N1C(=O)CCC1=O>C(#N)C>[Cl:1][C:2]1[CH:3]=[C:4]([OH:9])[C:5]([Cl:17])=[CH:6][C:7]=1[F:8].[Cl:17][C:3]1[C:2]([Cl:1])=[C:7]([F:8])[CH:6]=[CH:5][C:4]=1[OH:9]

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
ClC=1C=C(C=CC1F)O
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Three
Name
Quantity
456 mg
Type
reactant
Smiles
ClN1C(CCC1=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at ambient temperature for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the volatiles were then removed in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by chromatography on silica gel with EtOAc:isohexane (1:19

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
ClC=1C=C(C(=CC1F)Cl)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.4 mmol
AMOUNT: MASS 261 mg
YIELD: PERCENTYIELD 42%
Name
Type
product
Smiles
ClC1=C(C=CC(=C1Cl)F)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.8 mmol
AMOUNT: MASS 153 mg
YIELD: PERCENTYIELD 25%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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